molecular formula C21H25NO2 B5723177 N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine

N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine

Cat. No. B5723177
M. Wt: 323.4 g/mol
InChI Key: UTLRSRFVFGIBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine, also known as ABPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABPE is a synthetic compound that is produced through a specific synthesis method, which involves the use of various chemical reagents and techniques.

Mechanism of Action

The mechanism of action of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine is not fully understood. However, it is believed that N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine exerts its anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various cancer-related genes. N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine is also believed to interact with various cellular proteins and enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, induce apoptosis, and suppress the expression of various cancer-related genes. N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has also been shown to have anti-inflammatory properties and can inhibit the production of various inflammatory cytokines. Additionally, N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine is its potent anti-cancer properties. N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has been shown to have low toxicity and is well-tolerated in animal models. However, one of the main limitations of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine. One area of research is the development of novel drug delivery systems using N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine as a carrier molecule. Another area of research is the optimization of the synthesis method of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis method of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine involves the use of various chemical reagents and techniques. The first step in the synthesis process is the reaction of 4-hydroxybenzyl alcohol with 2-chloroethylamine hydrochloride to produce 2-[4-(benzyloxy)phenoxy]ethylamine. This is followed by the reaction of the resulting compound with allyl bromide to produce N-allyl-2-[4-(benzyloxy)phenoxy]ethylamine. Finally, the compound is subjected to a Wittig reaction with triphenylphosphine and propionaldehyde to produce N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine.

Scientific Research Applications

N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine is in the field of cancer research. Several studies have shown that N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has potent anti-cancer properties and can inhibit the growth of various cancer cells. N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine has also been studied for its potential applications in the field of drug delivery. It has been shown that N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine can be used as a carrier molecule to deliver drugs to specific target cells.

properties

IUPAC Name

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-3-14-22(15-4-2)16-17-23-20-10-12-21(13-11-20)24-18-19-8-6-5-7-9-19/h3-13H,1-2,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRSRFVFGIBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C=C1)OCC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-phenylmethoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

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